2-(3-aminoazetidin-1-yl)-N-[(oxolan-2-yl)methyl]acetamide
Overview
Description
2-(3-aminoazetidin-1-yl)-N-[(oxolan-2-yl)methyl]acetamide (AAME) is an important synthetic compound with a wide range of applications in the scientific research field. It is a derivatives of azetidine and is composed of an amino group, an oxolan-2-ylmethyl group, and an acetamide group. AAME has been used in various areas such as drug design, organic synthesis, and biochemistry. It has also been used in the synthesis of other compounds such as peptides and amino acids.
Scientific Research Applications
Synthesis and Structural Analysis
Research into the synthesis of compounds structurally related to 2-(3-aminoazetidin-1-yl)-N-[(oxolan-2-yl)methyl]acetamide focuses on innovative methods to create various derivatives for potential applications in drug discovery and development. For instance, the study by Yang Chao on the synthesis of N-((2-oxo-3-substituted-oxazolidin-5-yl)methyl)acetamide explores a novel method involving the amination and cyclization of epichloeohydrin, followed by reaction with N-substituted ethyl carbamate, offering a mild and accessible approach for creating similar compounds (Yang Chao, 2008).
Antibacterial and Antioxidant Activities
Derivatives closely related to the query compound have been explored for their antibacterial and antioxidant properties. A study by N. Hamdi et al. reported on coumarin derivatives showing significant antibacterial activity against E. coli, S. aureus, and B. subtilis, as well as antioxidant activities, highlighting the potential therapeutic applications of these compounds (N. Hamdi, A. Al-ayed, R. B. Said, & Alary Fabienne, 2012).
Novel Antibacterial Agents
Research into new antibacterial agents has led to the development of azetidinone derivatives with potent antibacterial and antifungal activities. For example, Shiv Kumar et al. synthesized a series of azetidinone derivatives evaluated against various bacterial and fungal strains, demonstrating significant in vitro activity and providing insights into the potential of such compounds in treating infections (Shiv Kumar, Nitin Kumar, S. Drabu, & Md. Akram Minhaj, 2013).
Muscarinic Agonist Activity
A study on substituted N-(silatran-1-ylmethyl)acetamides, though not directly related to the query compound, provides an example of how structural analogs can exhibit biological activities such as partial muscarinic agonist effects. This research indicates the potential for developing compounds with specific receptor activities that could be beneficial in various therapeutic areas (V. Pukhalskaya, E. P. Kramarova, L. Kozaeva, et al., 2010).
properties
IUPAC Name |
2-(3-aminoazetidin-1-yl)-N-(oxolan-2-ylmethyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O2/c11-8-5-13(6-8)7-10(14)12-4-9-2-1-3-15-9/h8-9H,1-7,11H2,(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXSZXFXIDBTHNC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)CN2CC(C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-aminoazetidin-1-yl)-N-[(oxolan-2-yl)methyl]acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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